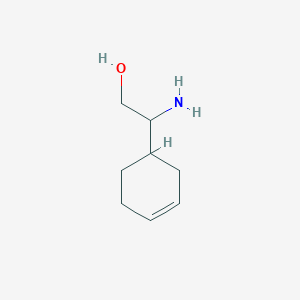

2-Amino-2-cyclohex-3-en-1-ylethanol

Description

Contextualization within the Field of Amino Alcohol Chemistry

Importance of 2-Amino-2-cyclohex-3-en-1-ylethanol as a Synthetic Scaffold in Organic Synthesis

The combination of a primary amine, a primary alcohol, and a cyclohexene (B86901) ring in one molecule suggests that this compound could serve as a versatile synthetic scaffold. The different functional groups offer multiple points for chemical modification, allowing for the construction of more complex molecular architectures. The inherent chirality at the amino-bearing carbon atom also points to its potential use as a chiral auxiliary or as a starting material in asymmetric synthesis. wikipedia.orgsigmaaldrich.comnih.gov Despite these theoretical possibilities, there is no specific literature to be found that demonstrates its practical application as a synthetic scaffold in published research.

Overview of Current Academic Research Trajectories for this compound

An extensive search for current academic research trajectories focusing on this compound has not yielded any specific results. While there is a wealth of research on related structures such as other cyclohexene derivatives and various amino alcohols, this particular compound does not appear to be a current focus of academic investigation. Its commercial availability suggests it may be used as a building block in proprietary industrial research which is not publicly disclosed.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1183189-02-7 | bldpharm.com |

| Molecular Formula | C8H15NO | bldpharm.com |

| Molecular Weight | 141.21 g/mol | bldpharm.com |

Due to the lack of detailed research findings in the public domain, it is not possible to provide further information on its synthesis, reactivity, or specific applications at this time. The absence of this compound in major chemical databases beyond supplier listings underscores the current void in academic knowledge regarding this specific molecule.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-cyclohex-3-en-1-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c9-8(6-10)7-4-2-1-3-5-7/h1-2,7-8,10H,3-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLEQQOSWTPGIBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 2 Cyclohex 3 En 1 Ylethanol

Retrosynthetic Analysis of the 2-Amino-2-cyclohex-3-en-1-ylethanol Scaffold

A retrosynthetic analysis of this compound suggests several plausible disconnection points, leading back to simpler and more readily available starting materials. The primary disconnections focus on the carbon-carbon and carbon-heteroatom bonds of the amino alcohol functionality and the formation of the cyclohexene (B86901) ring.

One logical disconnection is at the C-C bond between the cyclohexene ring and the ethanolamine (B43304) side chain. This leads to a cyclohexenyl cation or an equivalent electrophilic species and a 2-aminoethanol anion or its synthetic equivalent. A more practical approach involves disconnecting the C-N and C-O bonds of the amino alcohol moiety. This suggests a precursor such as a cyclohexenyl epoxide, which can undergo nucleophilic ring-opening with an amine source, or a cyclohexenyl alkene that can be subjected to aminohydroxylation.

A powerful strategy for the formation of the cyclohexene ring is the Diels-Alder reaction. nih.govrdd.edu.iqwikipedia.org This approach involves the [4+2] cycloaddition of a conjugated diene and a dienophile. Retrosynthetically, this dissects the cyclohexene ring into a 1,3-diene and an alkene bearing the precursor to the aminoethanol side chain.

A plausible retrosynthetic pathway is outlined below:

Figure 1: Retrosynthetic Analysis of this compound

Total Synthesis Approaches to this compound

Based on the retrosynthetic analysis, several total synthesis strategies can be envisioned. These can be broadly categorized as multi-step linear sequences and convergent or divergent approaches.

A linear synthetic sequence could commence with the formation of a suitable cyclohexene derivative, followed by the installation of the amino alcohol functionality. One potential multi-step route is initiated by a Diels-Alder reaction between 1,3-butadiene (B125203) and a suitable dienophile, such as an α,β-unsaturated aldehyde. The resulting cyclohexenecarboxaldehyde can then be elaborated to the target molecule.

Table 1: Proposed Multi-step Synthesis of this compound

| Step | Reactant | Reagents and Conditions | Product |

| 1 | 1,3-Butadiene | Acrolein, Lewis Acid (e.g., BF₃·OEt₂), heat | 3-Cyclohexenecarboxaldehyde |

| 2 | 3-Cyclohexenecarboxaldehyde | KCN, NH₄Cl (Strecker synthesis) | 2-Amino-2-(cyclohex-3-en-1-yl)acetonitrile |

| 3 | 2-Amino-2-(cyclohex-3-en-1-yl)acetonitrile | 1. Acid or base hydrolysis; 2. Esterification (e.g., SOCl₂, EtOH) | Ethyl 2-amino-2-(cyclohex-3-en-1-yl)acetate |

| 4 | Ethyl 2-amino-2-(cyclohex-3-en-1-yl)acetate | LiAlH₄, THF | This compound |

This sequence provides a straightforward, albeit potentially lengthy, route to the target compound. Each step involves well-established chemical transformations.

Convergent and divergent strategies offer advantages in terms of efficiency and the ability to generate analogues.

A convergent synthesis would involve the separate preparation of two key fragments, which are then coupled. For instance, a cyclohexenyl organometallic reagent could be coupled with a protected 2-amino-2-oxoacetaldehyde derivative.

Figure 2: Convergent Synthetic Strategy

A divergent strategy would proceed through a common intermediate that can be modified to produce a library of related compounds. A key intermediate could be a protected 2-amino-2-(cyclohex-3-en-1-yl)acetic acid. The carboxylic acid could be reduced to the alcohol, or it could be coupled with various amines to form amides, or converted to other functional groups, thus providing access to a range of derivatives.

Preparation of Advanced Intermediates for this compound Synthesis

The success of the proposed syntheses hinges on the efficient preparation of advanced intermediates. A crucial intermediate is a cyclohexene derivative appropriately functionalized for the introduction of the aminoethanol side chain.

One such intermediate is 4-vinylcyclohex-1-ene , which can be obtained from the dimerization of 1,3-butadiene. This intermediate is a suitable substrate for catalytic aminohydroxylation.

Another key intermediate is 3-cyclohexenecarboxaldehyde , which can be prepared via the Diels-Alder reaction of 1,3-butadiene and acrolein. rdd.edu.iq The reaction conditions can be optimized to favor the desired regioisomer.

Table 2: Preparation of 3-Cyclohexenecarboxaldehyde

| Diene | Dienophile | Catalyst | Solvent | Temperature | Yield |

| 1,3-Butadiene | Acrolein | None | Toluene | 150 °C | Moderate |

| 1,3-Butadiene | Acrolein | ZnCl₂ | Dichloromethane | Room Temp. | Good |

The preparation of protected amino acid precursors, such as N-Boc-2-aminoacetaldehyde, is also critical for some of the proposed routes. These can be synthesized from commercially available amino acids.

Catalytic Approaches in the Synthesis of this compound

Catalytic methods offer elegant and efficient pathways to vicinal amino alcohols, often with high levels of stereocontrol. The Sharpless asymmetric aminohydroxylation is a powerful tool for the direct conversion of alkenes to 1,2-amino alcohols. organic-chemistry.orgwikipedia.orgnih.gov

Applying this methodology to a suitable cyclohexene precursor, such as 4-vinylcyclohex-1-ene, could directly install the amino and hydroxyl groups in a syn relationship. The choice of the nitrogen source (e.g., a chloramine (B81541) salt) and the chiral ligand (derived from dihydroquinine or dihydroquinidine) would be crucial for achieving high yield and enantioselectivity. organic-chemistry.org

Table 3: Proposed Catalytic Aminohydroxylation

| Substrate | Nitrogen Source | Catalyst System | Chiral Ligand | Product |

| 4-Vinylcyclohex-1-ene | Chloramine-T | OsO₄ (cat.) | (DHQ)₂PHAL | Protected (1R,2R)-2-amino-2-(cyclohex-3-en-1-yl)ethanol |

| 4-Vinylcyclohex-1-ene | Chloramine-T | OsO₄ (cat.) | (DHQD)₂PHAL | Protected (1S,2S)-2-amino-2-(cyclohex-3-en-1-yl)ethanol |

This catalytic approach represents a highly convergent and potentially stereoselective route to the target molecule, bypassing the need for multiple functional group manipulations.

Stereochemical Aspects and Chiral Control in the Synthesis of 2 Amino 2 Cyclohex 3 En 1 Ylethanol

Enantioselective and Diastereoselective Synthesis of 2-Amino-2-cyclohex-3-en-1-ylethanol

The creation of specific stereoisomers of this compound necessitates precise control over the formation of its chiral centers. This can be achieved through several sophisticated synthetic strategies.

Asymmetric Catalysis in the Formation of Chiral Centers

Asymmetric catalysis is a powerful tool for establishing chirality, employing small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. In the context of synthesizing this compound, this could involve the asymmetric reduction of a suitable ketone precursor. While specific catalytic systems for this exact molecule are not extensively documented in publicly available literature, general principles of asymmetric catalysis for the synthesis of amino alcohols are well-established.

For instance, chiral metal complexes, such as those based on ruthenium, rhodium, or iridium, are often employed for the asymmetric hydrogenation of prochiral ketones. The choice of the metal and the chiral ligand is crucial for achieving high enantioselectivity. The ligand creates a chiral environment around the metal center, which then directs the approach of the substrate, leading to the preferential formation of one enantiomer.

Organocatalysis, which uses small organic molecules as catalysts, presents another viable approach. Chiral primary β-amino alcohols, for example, have been shown to be effective organocatalysts in asymmetric Michael additions, a type of reaction that could be adapted for the synthesis of precursors to our target molecule. The development of a specific asymmetric catalytic system for this compound would likely involve screening a library of chiral catalysts and optimizing reaction conditions such as solvent, temperature, and pressure.

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a classical yet effective method for inducing stereoselectivity. A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed.

For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule. For example, a prochiral cyclohexenone derivative could be reacted with a chiral amine to form a chiral enamine. Subsequent diastereoselective reactions, such as alkylation or reduction, would be directed by the stereochemistry of the auxiliary. Finally, removal of the auxiliary would yield the enantiomerically enriched target molecule. 1,2-Amino alcohols and their heterocyclic derivatives are a well-known class of chiral auxiliaries used in a wide range of asymmetric syntheses.

Substrate-Controlled Stereoselective Transformations

In substrate-controlled synthesis, the existing chirality within the starting material dictates the stereochemistry of the newly formed chiral centers. If a chiral starting material containing the cyclohexene (B86901) ring is used, its inherent stereochemistry can influence the diastereoselectivity of subsequent reactions.

For example, the diastereoselective reduction of a carbonyl group on a chiral cyclohexene scaffold can be influenced by the steric and electronic properties of the existing substituents. The incoming reagent will preferentially attack from the less hindered face of the molecule, leading to the formation of one diastereomer in excess. This approach is highly dependent on the availability of suitable enantiomerically pure starting materials containing the cyclohexene framework.

Resolution Strategies for Racemic this compound

When a synthesis results in a racemic mixture (a 1:1 mixture of enantiomers), resolution strategies are employed to separate the individual enantiomers.

Classical Resolution via Diastereomeric Salt Formation

One of the oldest and most widely used methods for resolving racemates is the formation of diastereomeric salts. This technique leverages the fact that diastereomers have different physical properties, such as solubility.

For the resolution of racemic this compound, which is a basic compound, a chiral acid can be used as a resolving agent. The reaction of the racemic amine with an enantiomerically pure chiral acid results in the formation of a mixture of two diastereomeric salts. Due to their different solubilities in a given solvent, one diastereomer will preferentially crystallize out of the solution. The crystallized salt can then be separated by filtration, and the desired enantiomer of the amine can be recovered by treatment with a base. The other enantiomer remains in the mother liquor and can also be recovered. The efficiency of this method is highly dependent on the choice of the resolving agent and the crystallization solvent.

A hypothetical screening process for a suitable resolving agent and solvent for racemic this compound is outlined in the table below, based on common practices in the field.

| Resolving Agent (Chiral Acid) | Solvent | Expected Outcome |

| (+)-Tartaric Acid | Methanol | Formation of diastereomeric salts. |

| (-)-Mandelic Acid | Ethanol (B145695) | Potential for selective crystallization. |

| (+)-Camphorsulfonic Acid | Acetone | Screening for differential solubility. |

| (-)-O,O'-Dibenzoyl-L-tartaric acid | Ethyl Acetate (B1210297) | Formation of diastereomeric salts. |

**Table 1: Hypothetical Screening for Di

Dynamic Kinetic Resolution

A limitation of standard kinetic resolution is a maximum theoretical yield of 50% for a single enantiomer. Dynamic kinetic resolution (DKR) overcomes this by combining the kinetic resolution step with an in-situ racemization of the slower-reacting enantiomer. wikipedia.org This allows, in principle, for the complete conversion of a racemic starting material into a single enantiomerically pure product.

For a substrate like this compound, a chemoenzymatic DKR process would typically involve two catalysts: a lipase (B570770) for the selective acylation of one enantiomer and a metal catalyst (often ruthenium-based) to racemize the remaining amino alcohol. wikipedia.orgacs.org Aminocyclopentadienyl ruthenium complexes have been shown to be effective racemization catalysts that are compatible with lipases, even at room temperature. acs.orgnih.gov The mechanism involves a reversible oxidation-reduction cycle where the ruthenium catalyst transiently converts the alcohol to the corresponding ketone, which is achiral, and then reduces it back to the racemic alcohol, allowing the enzyme to continuously acylate the preferred enantiomer. youtube.com This synergistic approach can lead to high yields (often >90%) and excellent enantiomeric excess (>99% ee) of the desired acylated product. wikipedia.orgacs.org

Chiral Pool Approaches to Enantiopure this compound

The chiral pool refers to the collection of abundant, inexpensive, and enantiomerically pure natural products like carbohydrates, amino acids, and terpenes. nih.gov Synthesizing complex molecules from these building blocks is an attractive strategy as the initial chirality is inherent in the starting material.

A plausible chiral pool precursor for this compound is shikimic acid. caldic.com Shikimic acid possesses a cyclohexene core with multiple defined stereocenters, making it an ideal starting point. caldic.com The synthesis would involve strategic modification of the existing functional groups—the carboxylic acid, the double bond, and the hydroxyl groups—to install the required amino and hydroxymethyl functionalities at the correct positions and with the desired stereochemistry. For example, the carboxylic acid could be converted to a hydroxymethyl group via reduction, and the amino group could be introduced through transformations of the existing hydroxyl groups, such as via an epoxide intermediate followed by nucleophilic opening. researchgate.net

Similarly, other natural products like D-glucose or L-phenylalanine could serve as starting points. nih.govresearchgate.net A synthesis starting from L-phenylalanine, for instance, could involve enzymatic or chemical transformations to first build the cyclic framework and then modify the functional groups to yield the target structure. nih.govresearchgate.net These approaches leverage nature's stereochemical control to build complex chiral molecules.

Methodologies for Absolute and Relative Stereochemistry Assignment of this compound and its Stereoisomers

Determining the precise three-dimensional structure of the synthesized stereoisomers is a critical final step. A combination of spectroscopic and crystallographic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining both relative and absolute stereochemistry. For assigning absolute configuration, the Mosher's method is a well-established technique. nih.govspringernature.comumn.edu This involves derivatizing the chiral alcohol (and/or amine) with the enantiomerically pure (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). nih.govspringernature.com The resulting diastereomeric esters exhibit different chemical shifts in their ¹H NMR spectra. By systematically analyzing the differences in these chemical shifts (Δδ = δS - δR) for protons near the stereocenter, the absolute configuration can be unambiguously assigned. nih.govumn.edu This method has been successfully extended to cyclic secondary amines as well. acs.org

X-ray Crystallography: The most definitive method for determining the absolute and relative stereochemistry of a crystalline compound is single-crystal X-ray diffraction. nih.govresearchgate.net This technique provides a three-dimensional map of electron density within the crystal, revealing the precise spatial arrangement of every atom, as well as bond lengths and angles. nih.gov For a molecule like this compound, if a suitable crystalline derivative can be formed, X-ray crystallography can provide unequivocal proof of its stereostructure. For example, the crystal structure of (S)-2-Amino-2-(2-chlorophenyl)cyclohexanone was used to definitively confirm its S configuration. nih.govresearchgate.net

Table 2: Crystal Data for a Structurally Related Cyclic Amino Ketone

| Parameter | Value | Reference |

|---|---|---|

| Compound Name | (S)-2-Amino-2-(2-chlorophenyl)cyclohexanone | nih.gov, researchgate.net |

| Chemical Formula | C₁₂H₁₄ClNO | nih.gov, researchgate.net |

| Crystal System | Orthorhombic | nih.gov, researchgate.net |

| Space Group | P2₁2₁2₁ | nih.gov, researchgate.net |

| a (Å) | 7.2437 (5) | nih.gov, researchgate.net |

| b (Å) | 7.4244 (5) | nih.gov, researchgate.net |

| c (Å) | 20.4794 (15) | nih.gov, researchgate.net |

| V (ų) | 1101.38 (13) | nih.gov, researchgate.net |

| Z | 4 | nih.gov, researchgate.net |

| Conformation | Cyclohexanone (B45756) ring adopts a chair conformation | nih.gov, researchgate.net |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 2 Amino 2 Cyclohex 3 En 1 Ylethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-Amino-2-cyclohex-3-en-1-ylethanol

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. For this compound, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed to confirm its structural integrity and assign the stereochemistry.

¹H NMR and ¹³C NMR Analysis for Structural Confirmation

The ¹H NMR spectrum of this compound would provide crucial information on the number of different types of protons and their neighboring environments. The olefinic protons of the cyclohexene (B86901) ring are expected to resonate in the downfield region, typically between 5.5 and 6.0 ppm. The proton attached to the carbon bearing the amino group (the α-amino proton) and the protons of the hydroxymethyl group would also exhibit characteristic chemical shifts. The remaining aliphatic protons of the cyclohexene ring would appear in the upfield region.

Similarly, the ¹³C NMR spectrum would reveal the number of unique carbon environments. The carbons of the double bond would be observed in the downfield region (around 120-140 ppm). The carbon attached to the nitrogen of the amino group and the carbon of the hydroxymethyl group would also have distinct chemical shifts. The remaining sp³ hybridized carbons of the cyclohexene ring would resonate at higher field strengths.

Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Olefinic CH=CH | 5.5 - 6.0 | Multiplet | 2H |

| CH-NH₂ | 2.8 - 3.2 | Multiplet | 1H |

| CH₂-OH | 3.5 - 3.8 | Multiplet | 2H |

| Cyclohexene CH₂ | 1.5 - 2.5 | Multiplet | 6H |

| NH₂ | 1.0 - 3.0 | Broad Singlet | 2H |

| OH | 1.0 - 4.0 | Broad Singlet | 1H |

Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (ppm) |

| C=C | 120 - 140 |

| C-NH₂ | 50 - 60 |

| C-OH | 60 - 70 |

| Cyclohexene C | 20 - 40 |

Two-Dimensional NMR Techniques for Connectivity and Stereochemical Assignment

To unambiguously assign the proton and carbon signals and to determine the connectivity of the atoms, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be indispensable. A COSY spectrum would reveal correlations between neighboring protons, helping to trace the proton network within the cyclohexene ring and the ethanolamine (B43304) side chain. An HSQC spectrum would correlate each proton with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C NMR signals.

For determining the relative stereochemistry of the chiral centers (the carbon bearing the amino group and the point of attachment of the side chain to the cyclohexene ring), a NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment would be crucial. These experiments detect through-space interactions between protons that are in close proximity, providing insights into the 3D structure of the molecule.

Mass Spectrometry (MS) of this compound and its Derivatives

Mass spectrometry provides vital information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns, which can aid in structural elucidation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the protonated molecule [M+H]⁺ of this compound. This highly accurate mass measurement allows for the calculation of the elemental formula, confirming that the synthesized compound has the expected composition of C₈H₁₅NO.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) would be employed to study the fragmentation pathways of the parent ion. By inducing fragmentation and analyzing the resulting daughter ions, it is possible to deduce the connectivity of the molecule. For this compound, characteristic fragmentation patterns would be expected, such as the loss of water (H₂O) from the alcohol group, the loss of ammonia (B1221849) (NH₃) from the amino group, and cleavage of the bond between the cyclohexene ring and the ethanolamine side chain. The analysis of these fragmentation patterns would provide further confirmation of the proposed structure. The use of tandem mass spectrometry is a common method for analyzing amino acids and their derivatives. hmdb.ca

Vibrational Spectroscopy of this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the O-H and N-H stretching vibrations, typically in the region of 3200-3500 cm⁻¹. A band corresponding to the C=C stretching of the cyclohexene ring would be expected around 1640-1680 cm⁻¹. The C-N and C-O stretching vibrations would appear in the fingerprint region (below 1500 cm⁻¹). The analysis of these vibrational frequencies would confirm the presence of the key functional groups in the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its primary amine, hydroxyl, and cyclohexene moieties.

The primary amine (R-NH₂) group is identified by a pair of medium-intensity N-H stretching bands in the 3400-3250 cm⁻¹ region. orgchemboulder.com One band corresponds to the asymmetric stretch and the other to the symmetric stretch. orgchemboulder.com Additionally, a characteristic N-H bending (scissoring) vibration for primary amines appears in the 1650-1580 cm⁻¹ range. orgchemboulder.com A broad N-H wagging band can also be observed between 910-665 cm⁻¹. orgchemboulder.com

The hydroxyl (O-H) group from the ethanol (B145695) side chain gives rise to a strong, broad absorption band in the region of 3500-3200 cm⁻¹, characteristic of hydrogen-bonded O-H stretching. The C-O stretching vibration is expected to appear as a strong band in the 1260-1050 cm⁻¹ range.

The cyclohexene ring structure contributes several key signals. The stretching vibration of the carbon-carbon double bond (C=C) within the ring typically results in an absorption peak around 1650-1640 cm⁻¹. docbrown.info The C-H bonds of the alkene (=C-H) show stretching vibrations at wavenumbers just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), while the C-H bonds of the saturated part of the ring (alkyl C-H) absorb just below 3000 cm⁻¹ (2950-2850 cm⁻¹). docbrown.infoechemi.com

A summary of the expected IR absorption bands is provided in the table below.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching (H-bonded) | 3500 - 3200 | Strong, Broad |

| N-H (Primary Amine) | Asymmetric & Symmetric Stretching | 3400 - 3250 (two bands) | Medium |

| =C-H (Alkene) | Stretching | 3100 - 3000 | Medium |

| C-H (Alkane) | Stretching | 2950 - 2850 | Medium to Strong |

| C=C (Alkene) | Stretching | 1650 - 1640 | Medium, Sharp |

| N-H (Primary Amine) | Bending | 1650 - 1580 | Medium to Strong |

| C-O (Alcohol) | Stretching | 1260 - 1050 | Strong |

| C-N (Amine) | Stretching | 1250 - 1020 | Weak to Medium |

| N-H (Primary Amine) | Wagging | 910 - 665 | Strong, Broad |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy serves as a valuable complement to IR spectroscopy, providing information about molecular vibrations based on the inelastic scattering of monochromatic light. cas.cz While IR activity depends on a change in the molecule's dipole moment, Raman activity depends on a change in polarizability. Therefore, symmetric, non-polar bonds often produce strong signals in Raman spectra, whereas they may be weak or absent in IR spectra.

For this compound, the C=C stretching vibration of the cyclohexene ring, expected around 1650 cm⁻¹, would be particularly Raman active and likely produce a strong, sharp peak. ustc.edu.cn The various C-H stretching modes of the ring and side chain (2800-3100 cm⁻¹) are also prominent in Raman spectra, offering insights into the molecule's aliphatic and vinylic components. mdpi.com

The complex vibrations of the cyclohexane (B81311) ring skeleton, including ring breathing and deformation modes, appear in the fingerprint region (below 1500 cm⁻¹). These patterns are unique to the molecule's specific structure and conformation. docbrown.info Analysis of these modes, often aided by computational calculations, can help to characterize the chair-like conformation of the six-membered ring. ustc.edu.cn While O-H and N-H stretches are visible, they are typically weaker and broader in Raman spectra compared to the signals from the carbon skeleton.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Raman Intensity |

| C-H Stretching (Aliphatic & Vinylic) | 2800 - 3100 | Strong |

| C=C Stretching (Cyclohexene) | ~1650 | Strong |

| CH₂ Bending/Scissoring | ~1450 | Medium |

| C-C Stretching (Ring) | 800 - 1200 | Medium to Strong |

| Ring Breathing/Deformation Modes | < 800 | Medium |

X-ray Crystallography for Solid-State Structure Determination of this compound Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline form. This technique can unambiguously establish the molecule's absolute configuration, bond lengths, bond angles, and conformational details. For chiral molecules like this compound, this is crucial for confirming the stereochemistry at its chiral centers.

Studies on closely related aminocyclohexane or amino alcohol derivatives reveal key structural features that can be extrapolated to derivatives of the title compound. nih.govresearchgate.net For instance, in the crystal structure of (S)-2-Amino-2-(2-chlorophenyl)cyclohexanone, a related compound, the cyclohexanone (B45756) ring adopts a stable chair conformation. researchgate.net This is the expected conformation for the cyclohexene ring in this compound derivatives as well.

A critical aspect revealed by X-ray crystallography is the network of intermolecular interactions that stabilize the crystal lattice. Due to the presence of both hydroxyl (donor and acceptor) and primary amine (donor) groups, extensive hydrogen bonding is expected. researchgate.net N-H···O and O-H···N hydrogen bonds between adjacent molecules are common, often linking them into infinite chains or more complex three-dimensional networks. researchgate.netresearchgate.net These interactions dictate the crystal packing. Chiral, non-centrosymmetric space groups, such as P2₁2₁2₁, are frequently observed for such enantiomerically pure compounds. nih.gov

The table below presents representative crystallographic data for a related amino ketone derivative, illustrating the type of information obtained from a single-crystal X-ray diffraction study. researchgate.net

| Parameter | Example: (S)-2-Amino-2-(2-chlorophenyl)cyclohexanone researchgate.net |

| Chemical Formula | C₁₂H₁₄ClNO |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.2437 |

| b (Å) | 7.4244 |

| c (Å) | 20.4794 |

| Key Conformation | Cyclohexanone ring in a chair conformation |

| Key Interaction | Intermolecular N-H···O hydrogen bonds forming chains |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is used to identify chromophores—parts of a molecule that absorb light.

The primary chromophore in this compound is the isolated carbon-carbon double bond (C=C) within the cyclohexene ring. An isolated C=C bond typically undergoes a π → π* electronic transition, which results in a strong absorption band in the far-UV region, generally below 200 nm.

The amino (-NH₂) and hydroxyl (-OH) groups attached to the molecular framework act as auxochromes. Auxochromes are groups with non-bonding electrons (n electrons) that, when attached to a chromophore, can modify the absorption wavelength and intensity. The n → σ* transitions of the amine and alcohol groups also occur at short wavelengths, typically below 220 nm. The presence of these auxochromes may cause a slight bathochromic shift (a shift to a longer wavelength) of the main π → π* transition. However, due to the lack of an extended conjugated system, this compound is not expected to show significant absorption in the standard UV-Vis range (220-800 nm).

| Chromophore/Group | Electronic Transition | Expected λₘₐₓ (nm) |

| C=C (Alkene) | π → π | < 200 |

| -NH₂ (Amine) | n → σ | ~195 - 210 |

| -OH (Alcohol) | n → σ* | ~180 - 200 |

Computational Chemistry and Theoretical Studies of 2 Amino 2 Cyclohex 3 En 1 Ylethanol

Quantum Chemical Calculations for Electronic Structure Analysis of 2-Amino-2-cyclohex-3-en-1-ylethanol

Quantum chemical calculations are fundamental to understanding the electronic behavior of this compound. These methods provide a quantitative description of the molecule's electron distribution and orbital energies, which are key determinants of its reactivity and physical properties.

Density Functional Theory (DFT) is a widely used computational method to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations can determine bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. These studies often employ various functionals and basis sets to achieve a balance between accuracy and computational cost. nih.gov

The optimized geometry provides a foundational understanding of the molecule's shape and steric features. Energetic calculations using DFT can also reveal the relative stabilities of different isomers or conformers of this compound.

Table 1: Predicted Geometric Parameters for this compound using DFT

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=C | 1.34 Å |

| C-C (cyclohexene) | 1.53 Å | |

| C-N | 1.47 Å | |

| C-O | 1.43 Å | |

| Bond Angle | C-C-N | 110.5° |

| C-C-O | 112.0° | |

| Dihedral Angle | H-O-C-C | ~60° (gauche) or ~180° (anti) |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO is the orbital that is most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical stability and reactivity. researchgate.netaimspress.com A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. researchgate.net

For this compound, the HOMO is likely to be localized on the amino group and the double bond, which are the most electron-rich parts of the molecule. The LUMO, on the other hand, would be distributed over the carbon-carbon and carbon-oxygen sigma antibonding orbitals.

Table 2: Predicted Frontier Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -8.5 |

| LUMO | 1.2 |

| HOMO-LUMO Gap | 9.7 eV |

Note: These energy values are hypothetical and serve to illustrate the concept of HOMO-LUMO analysis.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. researchgate.net It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. NBO analysis can quantify the delocalization of electron density between filled donor orbitals and empty acceptor orbitals, which is a measure of hyperconjugative and conjugative interactions. These interactions contribute significantly to the stability of the molecule.

In this compound, NBO analysis could reveal hyperconjugative interactions between the C-H or C-C sigma bonds and the pi-antibonding orbital of the C=C double bond, as well as interactions involving the lone pairs on the nitrogen and oxygen atoms.

Conformational Analysis and Energy Landscapes of this compound

The presence of single bonds in this compound allows for rotation around these bonds, leading to different spatial arrangements of the atoms, known as conformations. Conformational analysis aims to identify the most stable conformers and to map the potential energy surface that governs the interconversion between them. nih.gov

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry is a valuable tool for predicting and interpreting various types of spectra. nih.gov For this compound, theoretical calculations can provide insights into its vibrational (infrared and Raman), electronic (UV-Visible), and nuclear magnetic resonance (NMR) spectra.

By calculating the vibrational frequencies and their corresponding intensities, a theoretical infrared spectrum can be generated. This can be compared with experimental spectra to aid in the assignment of vibrational modes to specific functional groups and motions within the molecule. Similarly, time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to the UV-Visible spectrum. Computational prediction of NMR chemical shifts can also assist in the structural elucidation of the molecule.

Reaction Mechanism Elucidation via Computational Modeling

For example, the amino and hydroxyl groups of this compound could participate in various reactions such as acylation, alkylation, or oxidation. Computational studies could be used to explore the stepwise mechanism of these transformations, providing a detailed understanding of the bond-breaking and bond-forming processes. This knowledge is essential for optimizing reaction conditions and for designing new synthetic routes.

Chemical Reactivity and Mechanistic Investigations Involving 2 Amino 2 Cyclohex 3 En 1 Ylethanol

Nucleophilic and Electrophilic Reactions of the Amino and Hydroxyl Functions in 2-Amino-2-cyclohex-3-en-1-ylethanol

The amino and hydroxyl groups of this compound are the primary sites for both nucleophilic and electrophilic attack.

The nitrogen atom of the primary amine possesses a lone pair of electrons, rendering it nucleophilic. This nucleophilicity allows it to react with a variety of electrophiles. For instance, it can undergo alkylation, acylation, and sulfonylation reactions. The reactivity of the amine as a nucleophile is influenced by its basicity. In reactions with epoxides, such as cyclohexene (B86901) oxide, primary amines act as nucleophiles to open the epoxide ring, forming β-amino alcohols. researchgate.netresearchgate.net The reaction of an amine with an epoxide is a classic example of nucleophilic ring-opening, a fundamental process in the synthesis of amino alcohols. mdpi.com The protonation state of the amine group significantly impacts its nucleophilicity; a neutral amine is a potent nucleophile, whereas its protonated ammonium (B1175870) form is not. libretexts.org

The hydroxyl group, also possessing lone pairs of electrons on the oxygen atom, can act as a nucleophile. libretexts.org It can be acylated to form esters or alkylated to form ethers. The nucleophilicity of the hydroxyl group can be enhanced by converting it to its conjugate base, an alkoxide, by treatment with a strong base. libretexts.org This powerful nucleophile can then react with a range of electrophiles. libretexts.org

Conversely, both the amino and hydroxyl groups can be made to act as electrophiles. The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, which can then be displaced by a nucleophile. Protonation of the hydroxyl group to form an oxonium ion also enhances its electrophilicity, facilitating substitution or elimination reactions. Similarly, the amino group, after conversion to a suitable derivative, can participate in electrophilic reactions.

The relative reactivity of the amino and hydroxyl groups can often be controlled by the reaction conditions. For example, selective acylation of the more nucleophilic amino group can often be achieved in the presence of the hydroxyl group.

Table 1: Predicted Nucleophilic and Electrophilic Reactions of this compound

| Functional Group | Reaction Type | Reagent/Conditions | Predicted Product Type |

| Amino Group | Nucleophilic Acylation | Acyl chloride, base | Amide |

| Amino Group | Nucleophilic Alkylation | Alkyl halide | Secondary or Tertiary Amine |

| Amino Group | Nucleophilic Addition | Epoxide | β-Hydroxy-β'-amino amine |

| Hydroxyl Group | Nucleophilic Acylation | Acyl chloride, base | Ester |

| Hydroxyl Group | Nucleophilic Alkylation (Williamson Ether Synthesis) | Strong base, then alkyl halide | Ether |

| Hydroxyl Group | Electrophilic Substitution (as Tosylate) | Tosyl chloride, then nucleophile | Substituted Cyclohexene |

| Hydroxyl Group | Electrophilic Elimination (Dehydration) | Strong acid, heat | Diene |

Derivatization Strategies for Mechanistic Studies

Derivatization of the amino and hydroxyl groups in molecules like this compound is a crucial strategy for mechanistic studies and for enhancing analytical detection. acs.org For instance, derivatization is often necessary to introduce a chromophore for HPLC analysis, especially for compounds with low UV absorbance like many β-amino alcohols. oup.com

Benzoyl chloride is a common derivatizing agent for both primary and secondary amines and alcohols, allowing for quantification using techniques like UHPLC-MS/MS. acs.org The derivatization can improve sensitivity by increasing ionization efficiency and enhancing chromatographic retention and separation. acs.org Other derivatizing reagents, such as dansyl chlorides, are also employed to tag molecules for analytical purposes. acs.org

From a mechanistic standpoint, derivatization can be used to block one of the reactive sites to study the reactivity of the other. For example, protection of the amino group with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, would allow for the selective reaction of the hydroxyl group. Conversely, protection of the hydroxyl group, for instance as a silyl (B83357) ether, would enable the study of the amino group's reactivity in isolation. The choice of protecting group is critical and depends on the subsequent reaction conditions to be employed.

In the context of studying radical C-H amination, alcohols can be transiently converted into imidate radicals, which then undergo intramolecular hydrogen atom transfer (HAT) in a process known as a radical relay chaperone strategy. nih.govnyu.edu This type of derivatization allows for the investigation of complex reaction mechanisms involving radical intermediates. nih.govnyu.edu

Table 2: Common Derivatization Strategies for β-Amino Alcohols

| Functional Group | Derivatizing Agent | Purpose |

| Amino and/or Hydroxyl | Benzoyl Chloride | Enhanced detection (UHPLC-MS/MS), quantification acs.org |

| Amino and/or Hydroxyl | Dansyl Chloride | Fluorescence labeling for detection |

| Amino | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Protection for selective reaction of hydroxyl group |

| Hydroxyl | Silyl Halides (e.g., TBDMSCl) | Protection for selective reaction of amino group |

| Alcohol | Imidoyl Chloride Chaperone | Formation of radical precursor for mechanistic studies of C-H amination nih.govnyu.edu |

Ring Opening and Ring Closure Reactions of Related Cyclic Systems

The synthesis of β-amino alcohols like this compound is often achieved through the ring-opening of epoxides with amines. organic-chemistry.org For example, the reaction of cyclohexene oxide with various amines, catalyzed by different metal complexes or under metal-free conditions, has been extensively studied. researchgate.netresearchgate.netrsc.org These reactions typically proceed with high regioselectivity, where the amine attacks the less sterically hindered carbon of the epoxide, following an S_N2-type mechanism. masterorganicchemistry.comyoutube.com The use of catalysts can influence the reaction rate and selectivity. researchgate.netnih.gov

Conversely, amino alcohols can undergo intramolecular cyclization reactions to form various nitrogen-containing heterocycles. nih.govrsc.org The outcome of these cyclizations can be selective towards the formation of either cyclic amines or lactams (cyclic amides), depending on the reaction conditions and the catalyst employed. rsc.org For instance, ruthenium-based catalysts have been used for the cyclization of amino alcohols through a "hydrogen shuttling" mechanism, where the alcohol is first dehydrogenated to a carbonyl compound, which then condenses with the amine and is subsequently hydrogenated. rsc.org

The cyclohexene moiety in this compound could potentially participate in electrocyclic ring-opening or ring-closure reactions under thermal or photochemical conditions, a fundamental concept in pericyclic reactions. researchgate.net Additionally, the double bond could be involved in cycloaddition reactions, such as the Diels-Alder reaction, where it acts as a dienophile. wikipedia.org Intramolecular versions of these reactions are also plausible, leading to the formation of complex polycyclic structures. mdpi.com

Stereochemical Implications of Reactions Involving this compound

The stereochemistry of reactions involving this compound is of significant importance, as the molecule contains chiral centers. The formation of this compound through the ring-opening of an epoxide like cyclohexene oxide by an amine typically proceeds with inversion of configuration at the carbon atom attacked by the nucleophile. masterorganicchemistry.com This is a hallmark of the S_N2 mechanism. Therefore, the stereochemistry of the starting epoxide will dictate the stereochemistry of the resulting β-amino alcohol.

When the amino and hydroxyl groups of this compound participate in subsequent reactions, the existing stereocenters can influence the stereochemical outcome of the newly formed stereocenters. This is known as substrate stereochemical control. youtube.com For example, the stereochemistry of the alcohol can direct the approach of a reagent to a nearby reactive center. youtube.com

In the synthesis of complex molecules, chiral auxiliaries are often employed to control the stereochemistry of a reaction. youtube.com An auxiliary is a chiral group that is temporarily incorporated into the molecule to direct the stereoselective formation of a new stereocenter. After the reaction, the auxiliary is removed. youtube.com

The development of asymmetric catalytic methods is also crucial for controlling stereochemistry. For instance, enantioselective radical C-H amination has been developed to access chiral β-amino alcohols from achiral alcohols. nih.govnyu.edu These methods often utilize chiral catalysts that create a chiral environment around the substrate, favoring the formation of one enantiomer over the other. aalto.firsc.org

Table 3: Stereochemical Considerations in Reactions of Related Amino Alcohols

| Reaction Type | Stereochemical Principle | Typical Outcome |

| Epoxide Ring-Opening with Amine | S_N2 Mechanism | Inversion of configuration at the site of nucleophilic attack masterorganicchemistry.com |

| Reactions on Chiral Substrate | Substrate Stereochemical Control | Existing stereocenters direct the formation of new stereocenters youtube.com |

| Asymmetric Synthesis | Chiral Auxiliary Control | A temporary chiral group directs the stereochemical outcome youtube.com |

| Asymmetric Catalysis | Enantioselective Catalysis | A chiral catalyst favors the formation of one enantiomer nih.govnyu.edu |

Synthetic Utility and Applications of 2 Amino 2 Cyclohex 3 En 1 Ylethanol As a Building Block

Utilization of 2-Amino-2-cyclohex-3-en-1-ylethanol in the Synthesis of Complex Organic Molecules

The strategic placement of amino and hydroxyl groups on a cyclic scaffold makes this compound an important synthon for creating intricate molecular architectures. researchgate.net Organic building blocks containing both organic and inorganic components are crucial for developing hybrid materials, and the organo-amine structure of this compound fits within this versatile class. mdpi.com Its utility stems from the ability to selectively react with its different functional groups, enabling its incorporation into larger molecules. This approach is fundamental to diversity-oriented synthesis, where a common starting material is used to generate a library of structurally diverse compounds. mdpi.com The presence of the cyclohexene (B86901) ring provides a rigid framework that can be further functionalized or integrated into more complex ring systems, while the amino alcohol moiety is a key feature in many biologically active compounds and ligands. researchgate.netdiva-portal.org

Role as a Chiral Building Block in Asymmetric Synthesis

With two stereogenic centers, this compound is a significant asset in the field of asymmetric synthesis. Chiral 1,2-amino alcohols and their derivatives are widely recognized for their role as chiral auxiliaries, ligands, and catalysts. researchgate.netnih.gov These molecules can effectively control the stereochemical outcome of a reaction, facilitating the synthesis of enantiomerically pure compounds, which is particularly crucial in medicinal chemistry and drug development. researchgate.netnih.gov

The principle of using such chiral building blocks involves temporarily attaching the molecule to a prochiral substrate. researchgate.net The inherent chirality of the amino alcohol then directs subsequent reactions to occur on one face of the molecule, leading to a high degree of stereoselectivity. researchgate.netnih.gov After the desired transformation, the chiral auxiliary can be cleaved and potentially recovered. The rigid cyclic nature of the cyclohexene backbone in this compound can enhance this stereodirecting effect by reducing conformational flexibility. researchgate.net

Table 1: Features of this compound as a Chiral Building Block

| Feature | Role in Asymmetric Synthesis | Relevant Concepts |

| Two Chiral Centers | Provides a source of chirality for inducing stereoselectivity. | Enantioselective Synthesis, Diastereoselective Synthesis |

| 1,2-Amino Alcohol Moiety | Can form chiral ligands with metals or act as a chiral auxiliary. nih.govnih.gov | Chiral Ligands, Chiral Auxiliaries (e.g., Evans' Auxiliaries) researchgate.net |

| Rigid Cyclic Backbone | Reduces conformational freedom, leading to more predictable and higher stereocontrol. researchgate.netresearchgate.net | Conformational Constraint, Stereodirecting Group |

| Reactive Functional Groups | Allows for attachment to and removal from a substrate. | Protecting Groups, Cleavable Auxiliaries |

Formation of Functionalized Derivatives of this compound for Specific Synthetic Transformations

The primary amine and hydroxyl groups of this compound, along with its carbon-carbon double bond, are gateways to a multitude of functionalized derivatives. Each site can be modified to tailor the building block for specific synthetic purposes. researchgate.netrsc.org

The primary amine can undergo N-alkylation or be converted into amides or carbamates. For instance, reaction with acyl chlorides or anhydrides would yield N-acylated derivatives, while reaction via a Curtius rearrangement of a related carboxylic acid can produce carbamates like benzyl (B1604629) N-(1-cyclohex-3-enyl)carbamate. researchgate.net The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or participate in O-alkylation or esterification reactions.

Furthermore, the double bond in the cyclohexene ring is susceptible to various electrophilic additions. Reactions such as epoxidation would yield an epoxy-amino alcohol, a versatile intermediate for further transformations. researchgate.net Halogenation, such as iodination, can introduce halogens that can be used in subsequent cross-coupling reactions or intramolecular cyclizations. researchgate.net These transformations generate a diverse set of intermediates from a single starting compound, which is a core principle in the synthesis of complex molecules and natural product analogues. mdpi.com

Table 2: Potential Functionalization Reactions

| Functional Group | Reaction Type | Potential Product Derivative |

| **Amine (-NH₂) ** | N-Acylation | N-Acetyl-2-cyclohex-3-en-1-ylethanol |

| Carbamate Formation | Benzyl (2-cyclohex-3-en-1-yl-1-hydroxyethyl)carbamate researchgate.net | |

| Alcohol (-OH) | Oxidation | 2-Amino-2-cyclohex-3-en-1-ylacetic acid |

| Etherification | 2-Amino-2-(1-(methoxymethyl)cyclohex-3-en-1-yl)ethanol | |

| Alkene (C=C) | Epoxidation | 2-Amino-2-(7-oxabicyclo[4.1.0]hept-3-en-1-yl)ethanol researchgate.net |

| Halogenation | 2-Amino-2-(3,4-dihalocyclohexyl)ethanol researchgate.net | |

| Dihydroxylation | 2-Amino-2-(3,4-dihydroxycyclohexyl)ethanol |

Integration of the this compound Moiety into Polycyclic Frameworks

The inherent cyclic structure of this compound makes it an excellent starting point for the synthesis of more complex polycyclic and bicyclic systems. researchgate.net The functional groups can be used to initiate ring-forming reactions, building additional rings onto the existing cyclohexene core.

One powerful strategy is the intramolecular Diels-Alder reaction. diva-portal.org By attaching a suitable diene or dienophile to either the amine or alcohol functional group, a subsequent intramolecular cycloaddition can forge a new ring, creating a bicyclic or more complex polycyclic framework. Another approach involves electrophilic transannular cyclization, where a reaction at the double bond can trigger a ring-closing reaction with a functional group elsewhere on the molecule, leading to bicyclic urethanes or other structures. researchgate.net Additionally, amino alcohols can react with dicarbonyl compounds like dialdehydes to form polycyclic oxazolidine (B1195125) structures. researchgate.net Such strategies are employed in the total synthesis of natural products like the alkaloid epibatidine. researchgate.net

Table 3: Strategies for Polycyclic Framework Synthesis

| Synthetic Strategy | Description | Potential Product Type |

| Intramolecular Diels-Alder Reaction | A tethered diene and dienophile on the molecule react to form a new six-membered ring. diva-portal.org | Bicyclic or Tricyclic Systems |

| Transannular Cyclization | An electrophilic attack on the double bond is followed by ring closure by an internal nucleophile. researchgate.net | Bicyclic Amines/Ethers |

| Condensation with Dicarbonyls | Reaction of the amino alcohol with a dialdehyde (B1249045) can lead to the formation of bicyclic oxazolidines. researchgate.net | Fused or Bridged Heterocycles |

| Ring-Closing Metathesis (RCM) | After attaching another alkenyl chain, RCM can be used to form a new ring. nih.gov | Fused or Spirocyclic Systems |

Analytical Methodologies for the Quantitative and Qualitative Analysis of 2 Amino 2 Cyclohex 3 En 1 Ylethanol

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone for the separation and purity determination of 2-Amino-2-cyclohex-3-en-1-ylethanol from reaction mixtures, starting materials, and potential byproducts. The choice of technique depends on the analyte's volatility, polarity, and the desired analytical information.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and polar compounds like this compound. Given that the compound lacks a strong native chromophore for standard UV detection, pre-column or post-column derivatization is often necessary to enhance detection sensitivity. shimadzu.co.kr

Common derivatizing agents for amino groups include o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC), and dabsyl chloride, which form highly fluorescent or UV-active derivatives. nih.govdundee.ac.uk The separation is typically achieved using reversed-phase (RP) chromatography on a C18 or C8 column.

Table 1: Illustrative HPLC Parameters for Derivatized this compound

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient elution with A: Acetonitrile and B: Aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) |

| Derivatizing Agent | o-phthalaldehyde (OPA) with a thiol (for primary amines) or FMOC |

| Detection | Fluorescence or UV-Vis (wavelength dependent on the derivative) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

This table presents typical starting conditions for method development and is not based on a specific analysis of this compound.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to the high polarity and low volatility of this compound, stemming from its amino and hydroxyl functional groups, direct GC analysis is challenging. gcms.czresearchgate.net Derivatization is a mandatory step to increase its volatility and improve chromatographic peak shape. sigmaaldrich.com

Silylation is a common derivatization technique where active hydrogens in the amino and hydroxyl groups are replaced by a nonpolar moiety, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com The resulting derivative is more volatile and amenable to GC analysis.

Table 2: Hypothetical GC-MS Parameters for Derivatized this compound

| Parameter | Condition |

| Column | Capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) |

| Injector Temperature | 250-280 °C |

| Oven Program | Temperature gradient from a low starting temperature (e.g., 100 °C) to a high final temperature (e.g., 300 °C) to elute the derivatized analyte |

| Carrier Gas | Helium or Hydrogen |

| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) |

| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

This table outlines a potential GC method; specific conditions would require experimental optimization.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. This technique is particularly well-suited for the analysis of amino alcohols and can often be performed without derivatization, simplifying sample preparation. lcms.cznih.govyoutube.com LC-MS provides not only quantitative data but also molecular weight and structural information, making it invaluable for both qualitative and quantitative analysis.

A mixed-mode stationary phase that combines ion-exchange and normal-phase characteristics can be effective for the direct separation of underivatized amino compounds. lcms.cz

Table 3: General LC-MS/MS Parameters for the Analysis of this compound

| Parameter | Condition |

| LC System | UHPLC or HPLC |

| Column | Mixed-mode, HILIC, or reversed-phase C18 |

| Mobile Phase | A: Acetonitrile/Water with formic acid B: Water/Acetonitrile with ammonium formate |

| Ionization Source | Electrospray Ionization (ESI), positive ion mode |

| MS Analyzer | Triple Quadrupole (QqQ) or High-Resolution Mass Spectrometry (e.g., TOF, Orbitrap) |

| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification or full scan for identification |

This table provides a general framework for developing an LC-MS method.

Since this compound possesses at least two chiral centers, the determination of its enantiomeric purity is crucial. Chiral chromatography is the most effective method for separating enantiomers. This can be achieved using either a chiral stationary phase (CSP) or a chiral additive in the mobile phase. sigmaaldrich.comnih.gov

CSPs based on macrocyclic antibiotics, such as teicoplanin, have demonstrated broad applicability for the separation of underivatized amino acids and their derivatives, including cyclic structures. sigmaaldrich.commst.edu Polysaccharide-based CSPs are also widely used. mdpi.com

Table 4: Representative Chiral HPLC Conditions for Amino Alcohol Separation

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., Teicoplanin-based, Cellulose-based) |

| Mobile Phase | Normal-phase (e.g., hexane/ethanol) or reversed-phase (e.g., acetonitrile/aqueous buffer) depending on the CSP |

| Detection | UV-Vis or Mass Spectrometry (MS) |

| Flow Rate | 0.5-1.0 mL/min |

| Temperature | Controlled, as temperature can significantly affect chiral resolution |

This table illustrates typical conditions for chiral separations; the optimal CSP and mobile phase must be determined experimentally.

Spectrophotometric Methods for Quantification (if applicable, after derivatization)

UV-Vis spectrophotometry can be a simple and cost-effective method for the quantification of this compound, provided that a suitable derivatization step is performed. The native molecule does not possess a significant chromophore to allow for sensitive detection in the UV-Vis range. nih.gov

Derivatization with a chromogenic reagent, such as ninhydrin, which reacts with primary amino groups to produce a deeply colored compound (Ruhemann's purple), allows for colorimetric quantification. researchgate.net The absorbance of the resulting solution is measured at a specific wavelength (typically around 570 nm for ninhydrin) and is proportional to the concentration of the analyte. researchgate.net Alternatively, derivatization with reagents like o-phthaldialdehyde (OPA) can also yield products with strong UV absorbance. ajevonline.org

Advanced Analytical Techniques for Structural Confirmation (Cross-referencing with Section 4)

For the unambiguous structural confirmation of this compound, a combination of advanced spectroscopic techniques is indispensable. These methods provide detailed information about the molecular structure, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework of the molecule. researchgate.net 2D NMR techniques, such as COSY, HSQC, and HMBC, are used to establish the connectivity between protons and carbons, confirming the cyclohexene (B86901) ring structure and the relative positions of the amino and ethanol (B145695) substituents.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is used to determine the elemental composition of the molecule. shu.edu Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the parent ion, and the resulting fragmentation pattern provides valuable information about the molecule's substructures. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For this compound, characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the amine, and the C=C stretch of the cyclohexene ring would be expected.

The collective data from these techniques, ideally performed on a purified sample obtained through the chromatographic methods described in section 8.1, allows for the complete and confident structural elucidation of the compound.

Future Research Directions and Emerging Paradigms for 2 Amino 2 Cyclohex 3 En 1 Ylethanol

Exploration of Novel and Efficient Synthetic Pathways for 2-Amino-2-cyclohex-3-en-1-ylethanol

The development of novel and efficient synthetic routes to this compound is a primary area for future investigation. Current approaches to similar cyclohexene (B86901) derivatives often rely on classic reactions that may have limitations in terms of yield, selectivity, and substrate scope. Future research could focus on the following promising strategies:

Diels-Alder and Hetero-Diels-Alder Reactions: The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with good stereochemical control. wikipedia.org A potential pathway to this compound could involve a [4+2] cycloaddition between a suitable 1,3-diene and a dienophile containing the aminoethanol functionality. The hetero-Diels-Alder reaction, which involves heteroatoms in the diene or dienophile, could also be a viable strategy for constructing the core cyclohexene ring with embedded nitrogen and oxygen functionalities. wikipedia.org

Ring-Closing Metathesis (RCM): RCM has emerged as a robust method for the formation of cyclic olefins. A plausible synthetic route could involve the synthesis of an acyclic diene precursor containing the necessary amino and hydroxyl groups, which would then undergo RCM to form the cyclohexene ring.

Chemoenzymatic Strategies: The combination of enzymatic and chemical transformations offers a powerful approach to complex molecules. researchgate.net Future research could explore the use of enzymes, such as Diels-Alderases, to catalyze the key ring-forming step with high stereoselectivity, followed by chemical modifications to install the amino alcohol side chain. researchgate.net

| Synthetic Strategy | Potential Precursors | Key Transformation | Anticipated Advantages |

| Diels-Alder Reaction | 1,3-Butadiene (B125203) derivative, 2-aminobut-3-en-1-ol (B12102424) derivative | [4+2] Cycloaddition | High stereocontrol, convergent synthesis. wikipedia.org |

| Ring-Closing Metathesis | Acyclic diene with amino and hydroxyl groups | Olefin metathesis | Functional group tolerance, access to diverse analogs. |

| Chemoenzymatic Synthesis | Substituted diene and dienophile | Enzymatic Diels-Alder reaction | High enantioselectivity, environmentally benign conditions. researchgate.net |

Development of Highly Enantioselective and Diastereoselective Methodologies for its Synthesis

Given the presence of multiple stereocenters in this compound, the development of highly stereoselective synthetic methods is of paramount importance. Such methods are crucial for accessing enantiopure forms of the compound, which are often required for applications in medicinal chemistry and catalysis.

Catalytic Asymmetric Synthesis: The use of chiral catalysts to control the stereochemical outcome of reactions is a cornerstone of modern organic synthesis. Future efforts could focus on:

Asymmetric Hydrogenation: The diastereoselective reduction of a corresponding β-amino ketone precursor using chiral rhodium or iridium catalysts could provide access to specific diastereomers of the target amino alcohol. ru.nl

Asymmetric Aminohydroxylation: The Sharpless asymmetric aminohydroxylation of a suitable cyclohexene precursor could directly install the vicinal amino and hydroxyl groups with high enantioselectivity. diva-portal.org

Copper-Catalyzed Asymmetric Reactions: Copper-catalyzed hydroamination or aminoallylation of appropriate precursors could offer a pathway to chiral 1,3-amino alcohols. acs.org

Substrate and Auxiliary Control: The use of chiral auxiliaries or the inherent chirality of starting materials can also be exploited to direct the stereochemical outcome of reactions. diva-portal.org For instance, starting from a chiral pool material or employing a removable chiral auxiliary could guide the formation of a single stereoisomer.

| Stereoselective Method | Type of Control | Potential Catalyst/Auxiliary | Expected Outcome |

| Asymmetric Hydrogenation | Catalyst Control | Chiral Rhodium or Iridium complexes | High diastereoselectivity (syn or anti). ru.nl |

| Asymmetric Aminohydroxylation | Catalyst Control | Chiral ligand (e.g., DHQ, DHQD) with OsO₄ | High enantioselectivity. diva-portal.org |

| Chiral Auxiliary Approach | Auxiliary Control | Evans auxiliary or similar chiral inductors | High diastereoselectivity. diva-portal.org |

Advanced Computational Modeling for Predictive Chemistry and Property Prediction

Computational chemistry offers a powerful tool for accelerating the discovery and optimization of synthetic routes and for predicting the properties of novel compounds. For this compound, computational modeling could be applied to:

Reaction Pathway and Intermediate Analysis: Density Functional Theory (DFT) and other quantum mechanical methods can be used to model proposed reaction pathways, calculate activation energies, and predict the stability of intermediates and transition states. This information can guide the selection of optimal reaction conditions and catalysts.

Prediction of Physicochemical Properties: Computational models can predict key properties such as solubility, lipophilicity (logP), and potential sites of metabolism. These predictions are valuable for assessing the drug-likeness of the molecule and for guiding the design of analogs with improved properties.

Spectroscopic Prediction: Computational methods can aid in the structural elucidation of synthetic intermediates and the final product by predicting spectroscopic data such as NMR chemical shifts and coupling constants.

| Computational Method | Application Area | Predicted Parameters | Impact on Research |

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Transition state energies, reaction barriers | Optimization of synthetic routes. |

| Quantitative Structure-Property Relationship (QSPR) | Property Prediction | Solubility, logP, boiling point | Prioritization of synthetic targets. |

| NMR Prediction Software | Structural Elucidation | ¹H and ¹³C NMR chemical shifts | Confirmation of molecular structure. |

Sustainable and Green Chemistry Approaches in this compound Synthesis

Incorporating the principles of green chemistry into the synthesis of this compound is a critical consideration for future research. This involves developing synthetic routes that are more environmentally friendly, safer, and more resource-efficient.

Use of Greener Solvents: Future synthetic strategies should aim to replace hazardous organic solvents with more benign alternatives such as water, ethanol (B145695), or supercritical fluids. For example, some multicomponent reactions for the synthesis of related amino-functionalized compounds have been successfully performed in aqueous media.

Catalytic vs. Stoichiometric Reagents: The use of catalytic methods is inherently greener than stoichiometric approaches as it reduces waste generation. The development of highly active and recyclable catalysts will be a key focus.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all atoms from the starting materials into the final product. Reactions such as cycloadditions and multicomponent reactions are highly atom-economical.

| Green Chemistry Principle | Application in Synthesis | Example Strategy |

| Safer Solvents | Reaction Medium | Performing reactions in water or bio-based solvents. |

| Catalysis | Reaction Efficiency | Employing recyclable heterogeneous or homogeneous catalysts. |

| Atom Economy | Waste Reduction | Utilizing [4+2] cycloaddition or multicomponent reactions. wikipedia.org |

| Renewable Feedstocks | Starting Materials | Deriving precursors from biomass or other renewable sources. frontiersin.org |

Q & A

Q. What are the established synthetic routes for 2-Amino-2-cyclohex-3-en-1-ylethanol, and how are reaction conditions optimized?

Methodological Answer: The compound is typically synthesized via condensation reactions involving cyclohexene derivatives and amino alcohols. Key steps include:

- Catalyst selection : Polyphosphoric acid (PPA) is used to facilitate acid-catalyzed cyclization, as demonstrated in the synthesis of structurally similar 2-amino-1,1-diphenylethanes .

- Temperature and time optimization : Reactions are conducted at room temperature for 20 minutes to balance yield and side-product formation .

- Purification : Column chromatography on silica gel with diethyl ether as the eluent ensures high purity .

| Synthetic Method | Catalyst | Temperature | Yield | Reference |

|---|---|---|---|---|

| Cyclization of aminoacetaldehyde derivatives | PPA | 25°C, 20 min | ~75% | |

| Formaldehyde-mediated condensation | Acid/base systems | 60–80°C | ~65% |

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer: A multi-technique approach ensures structural validation:

- Spectroscopy :

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of aerosols .

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can computational docking studies elucidate the compound's interaction with biological targets?

Methodological Answer: AutoDock4 is recommended for simulating ligand-receptor interactions:

- Receptor flexibility : Enable side-chain flexibility in enzymes (e.g., HIV-1 protease) to model induced-fit binding .

- Scoring functions : Use the Lamarckian genetic algorithm to rank binding affinities, with grid parameters set to 0.375 Å spacing .

- Validation : Cross-docking experiments with 87 protease-ligand complexes ensure reproducibility .

Case Study : Modifications to the amino and hydroxyl groups enhance binding affinity to protease active sites, as shown in scaffold-based inhibitor design .

Q. How can contradictory data in structural or activity studies be resolved?

Methodological Answer: Apply iterative analysis frameworks:

- Statistical rigor : Use bootstrapping (1,000 resamples) to assess confidence intervals for activity metrics (e.g., IC₅₀ values) .

- Crystallographic refinement : Compare SHELXL-derived bond lengths/angles with DFT-optimized geometries to identify discrepancies .

- Resource validation : Cross-reference databases like PubChem, ECHA, and FDA-approved drug repositories to verify biological activity claims .

Q. What methodologies are effective for studying the compound's role in enzyme modulation?

Methodological Answer:

- Kinetic assays : Measure and under varying substrate concentrations to assess competitive/non-competitive inhibition .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for enzyme-ligand interactions .

- Structural analysis : Use SHELXPRO to map hydrogen bonds between the compound's -NH₂/-OH groups and catalytic residues .

Example : In serotonin receptor studies, the compound altered signaling pathways in vitro, with EC₅₀ values <10 µM .

Q. How can high-throughput screening (HTS) pipelines integrate this compound for drug discovery?

Methodological Answer:

- Library design : Include derivatives with varied substituents on the cyclohexene ring to explore structure-activity relationships (SAR) .

- Automated crystallography : SHELXC/D/E pipelines enable rapid phasing and refinement for co-crystallized targets .

- Data management : Use Connected Papers (https://www.connectedpapers.com/ ) to track relevant studies and avoid redundant experiments .

Data Analysis and Presentation Guidelines

Q. What statistical approaches are recommended for analyzing biochemical assay data?

Methodological Answer:

- Dose-response curves : Fit using nonlinear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values .

- Error analysis : Report standard deviations (SD) from triplicate experiments and use ANOVA for cross-group comparisons .

- Visualization : Plot dose-response curves with Prism or Python’s Matplotlib, emphasizing R² >0.95 for validation .

Q. How should crystallographic data be presented to ensure reproducibility?

Methodological Answer:

- Deposit structures : Submit to the Cambridge Structural Database (CSD) with full refinement parameters (R-factor <5%) .

- Table essentials : Include unit cell dimensions, space group, and hydrogen-bonding distances in supplementary materials .

Key Resources for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products